

# Frenolicin B: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: *Frenolicin B*

Cat. No.: *B1207359*

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## Abstract

**Frenolicin B** is a polyketide natural product belonging to the benzoisochromanequinone class of compounds.[1][2] First isolated from the bacterium *Streptomyces roseofulvus*, it has demonstrated a range of biological activities, including antibiotic, antifungal, and potent antitumor properties.[3][4] Its mechanism of action, particularly as a selective inhibitor of key antioxidant proteins, has made it a subject of significant interest in oncological research and as a potential agrochemical fungicide. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **Frenolicin B**, along with insights into its isolation and mechanism of action.

## Chemical Structure and Properties

**Frenolicin B** is a complex heterocyclic compound characterized by a pyranonaphthoquinone core with a propyl substitution.[3][5] Its unique structure is the basis for its diverse biological activities.

Table 1: Chemical Identifiers for **Frenolicin B**

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | (11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.0 <sup>3,8</sup> .0 <sup>11,15</sup> ]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione[1] |
| Molecular Formula | C <sub>18</sub> H <sub>16</sub> O <sub>6</sub> [1][3]  |
| CAS Number        | 68930-68-7[1]  |
| SMILES            | CCC[C@@H]1C2=C([C@@H]3--INVALID-LINK--CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O[3]  |

Table 2: Physicochemical Properties of **Frenolicin B**

| Property          | Value                   | Source |
|-------------------|-------------------------|--------|
| Molar Mass        | 328.32 g/mol            | [3][6] |
| Monoisotopic Mass | 328.09468823 Da         | [1]    |
| Melting Point     | 162 °C                  | [6]    |
| XLogP3            | 1.9                     | [1]    |
| Appearance        | Yellow amorphous powder | [5]    |

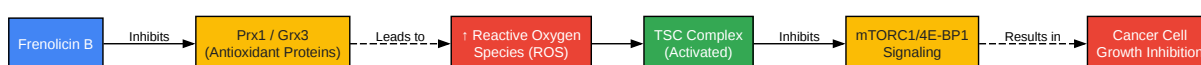
## Biological Activity and Mechanism of Action

**Frenolicin B** exhibits a broad spectrum of biological activities, making it a valuable lead compound in drug discovery. It is recognized as an antibiotic, antitumor agent, and a potent fungicide.[3]

### Antitumor Activity

The primary antitumor mechanism of **Frenolicin B** involves the selective inhibition of two critical antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[7]

- Inhibition of Prx1 and Grx3: **Frenolicin B** covalently modifies the active-site cysteines of Prx1 and Grx3, leading to their inhibition.[7]
- Induction of Oxidative Stress: This inhibition disrupts redox homeostasis, causing a decrease in cellular glutathione levels and a significant increase in reactive oxygen species (ROS).[7]
- mTORC1/4E-BP1 Signaling Pathway: The accumulation of ROS activates the peroxisome-bound tuberous sclerosis complex (TSC). This, in turn, inhibits the mTORC1/4E-BP1 signaling axis, a critical pathway for cell growth and proliferation.[7] The inhibition of this pathway ultimately leads to the suppression of cancer cell growth.[7]



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Antitumor signaling pathway of **Frenolicin B**.

## Antifungal Activity

**Frenolicin B** has demonstrated significant potential as an agrochemical fungicide, particularly against Fusarium species, which cause Fusarium head blight in wheat.[8]

- Mycelial Growth Inhibition: It strongly inhibits the mycelial growth of various Fusarium species, including carbendazim-resistant strains.[8]
- Cellular Damage: Microscopic observations show that **Frenolicin B** causes aberrant mycelial growth, including uneven thickness and swelling. It leads to the disintegration of cytoplasm and loss of cellular contents.[8]
- Mechanism: Transcriptome analysis suggests that its antifungal action may involve the inhibition of nucleotide and energy metabolism by affecting genes related to phosphorus utilization.[8]

Table 3: Antifungal and Other Biological Activities of **Frenolicin B**

| Activity Type         | Target Organism                   | Measurement      | Value             |
|-----------------------|-----------------------------------|------------------|-------------------|
| Antifungal            | Fusarium graminearum PH-1         | EC <sub>50</sub> | 0.51 mg/L[8]      |
| Antifungal            | Fusarium species (field isolates) | EC <sub>50</sub> | 0.25–0.92 mg/L[8] |
| Antimalarial          | Plasmodium falciparum             | IC <sub>50</sub> | 1.37 µM[9]        |
| Antibacterial         | Staphylococcus aureus             | MIC              | 0.20 µg/mL[9]     |
| Antibacterial         | Bacillus cereus                   | MIC              | 50.0 µg/mL[9]     |
| Anti-plant Pathogenic | Collectotrichum acutatum          | MIC              | 1.56 µg/mL[9]     |
| Anti-plant Pathogenic | Alternaria brassicicola           | MIC              | 6.25 µg/mL[9]     |

## Biosynthesis and Isolation

**Frenolicin B** is a secondary metabolite produced by several species of *Streptomyces*, most notably *Streptomyces roseofulvus* and *Streptomyces fradiae*.<sup>[1][10]</sup> Its biosynthesis follows the type II polyketide synthase (PKS) pathway.<sup>[11]</sup>

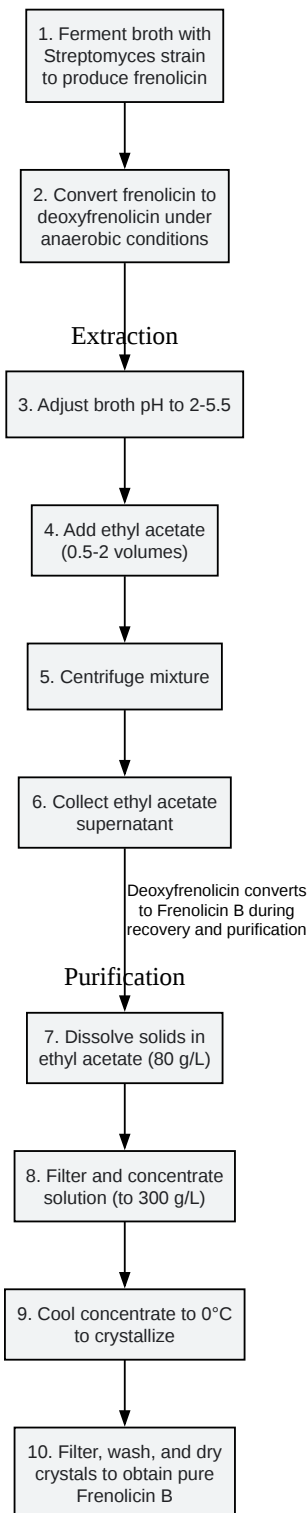
The production of **Frenolicin B** can be influenced by fermentation conditions. For instance, studies have shown that the addition of scandium chloride to the fermentation medium can markedly improve the production yield of **Frenolicin B** by *Streptomyces* sp. RM-4-15.<sup>[5]</sup>

## Experimental Protocols

### Isolation and Purification from Fermentation Broth

A common method for isolating **Frenolicin B** is through an activity-guided approach using the supernatant from a fermentation broth.<sup>[8]</sup> A patented process outlines a specific methodology for production and recovery.<sup>[12]</sup>

## Fermentation &amp; Conversion

[Click to download full resolution via product page](#)Workflow for the production and isolation of **Frenolicin B**.

#### Protocol Steps:

- **Fermentation:** A microorganism capable of producing frenolicin, such as a mutant strain of *Streptomyces roseofulvus*, is cultivated in a fermentation broth.[\[12\]](#)
- **Anaerobic Conversion:** The frenolicin produced in the broth is converted to deoxyfrenolicin under anaerobic conditions.[\[12\]](#)
- **Extraction:** The pH of the fermentation broth is adjusted to between 2 and 5.5. Ethyl acetate is added, and the mixture is centrifuged to separate the ethyl acetate supernatant containing deoxyfrenolicin.[\[12\]](#)
- **Purification and Conversion:** The deoxyfrenolicin is converted to **Frenolicin B** during the recovery and purification steps. The crude product is dissolved in ethyl acetate, filtered, and concentrated.[\[12\]](#)
- **Crystallization:** The concentrated solution is cooled, allowing **Frenolicin B** to crystallize. The crystals are then filtered, washed (e.g., with a cold mixture of ethyl acetate and hexane), and dried to yield the pure compound.[\[12\]](#)

## Analytical Methods

The structure and purity of **Frenolicin B** and its analogues are typically elucidated and confirmed using a combination of spectroscopic and spectrometric techniques, including:

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, HSQC, HMBC)[\[5\]](#)

## Conclusion

**Frenolicin B** is a multifaceted natural product with significant therapeutic and agricultural potential. Its well-defined chemical structure and intriguing biological activities, particularly its unique mechanism of antitumor action via dual inhibition of Prx1 and Grx3, position it as a promising candidate for further research and development. The established protocols for its production and isolation, coupled with the potential for biosynthetic engineering, open avenues for the creation of novel analogues with enhanced efficacy and specificity. Continued

investigation into the structure-activity relationships and biological pathways affected by **Frenolicin B** will be crucial for translating its potential into clinical and commercial applications.

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